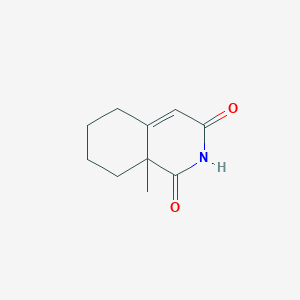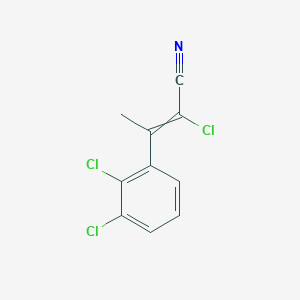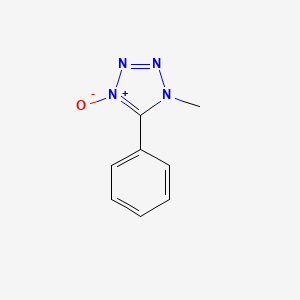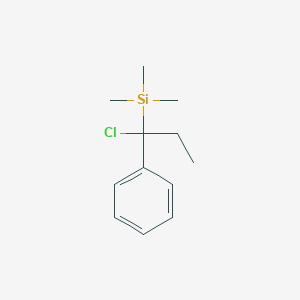
2-Chloro-1,3,2lambda~5~-oxathiaphospholan-2-one
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-Chloro-1,3,2lambda~5~-oxathiaphospholan-2-one is a chemical compound known for its unique structure and reactivity It is a member of the oxathiaphospholane family, which contains both phosphorus and sulfur atoms in a five-membered ring
Preparation Methods
The synthesis of 2-Chloro-1,3,2lambda~5~-oxathiaphospholan-2-one typically involves the reaction of phosphorus oxychloride with a suitable diol, such as 2,2-dimethyl-1,3-propane diol, in the presence of a base like triethylamine. The reaction is carried out in an inert solvent, such as dry toluene, under controlled conditions to yield the desired product .
Chemical Reactions Analysis
2-Chloro-1,3,2lambda~5~-oxathiaphospholan-2-one undergoes various chemical reactions, including:
Substitution Reactions: It can react with nucleophiles, leading to the substitution of the chlorine atom.
Oxidation and Reduction: The compound can be oxidized or reduced under specific conditions, altering its oxidation state and reactivity.
Hydrolysis: In the presence of water, it can hydrolyze to form phosphoric acid derivatives.
Common reagents used in these reactions include bases like sodium hydroxide, oxidizing agents like hydrogen peroxide, and reducing agents like lithium aluminum hydride. The major products formed depend on the specific reaction conditions and reagents used.
Scientific Research Applications
2-Chloro-1,3,2lambda~5~-oxathiaphospholan-2-one has several scientific research applications:
Chemistry: It is used as a reagent in organic synthesis, particularly in the formation of phosphorus-containing compounds.
Biology: The compound is studied for its potential biological activity and interactions with biomolecules.
Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate.
Industry: It is used in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 2-Chloro-1,3,2lambda~5~-oxathiaphospholan-2-one involves its reactivity with nucleophiles and electrophiles. The compound can form stable complexes with various molecular targets, influencing biochemical pathways and reactions. The exact molecular targets and pathways depend on the specific application and conditions .
Comparison with Similar Compounds
2-Chloro-1,3,2lambda~5~-oxathiaphospholan-2-one can be compared with other similar compounds, such as:
2-Chloro-5,5-dimethyl-1,3,2-dioxaphosphorinane 2-oxide: This compound has a similar phosphorus-containing ring structure but differs in its substituents and reactivity.
2-Chloro-1,3-dioxaphospholane 2-oxide: Another related compound with a different ring size and chemical properties.
These comparisons highlight the unique structural features and reactivity of this compound, making it a valuable compound for various applications.
Properties
CAS No. |
91571-77-6 |
|---|---|
Molecular Formula |
C2H4ClO2PS |
Molecular Weight |
158.54 g/mol |
IUPAC Name |
2-chloro-1,3,2λ5-oxathiaphospholane 2-oxide |
InChI |
InChI=1S/C2H4ClO2PS/c3-6(4)5-1-2-7-6/h1-2H2 |
InChI Key |
UHAVBAZCTMUORU-UHFFFAOYSA-N |
Canonical SMILES |
C1CSP(=O)(O1)Cl |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![2-{[(5-Hydroxy-5-methylhexyl)oxy]carbonyl}benzoate](/img/structure/B14367656.png)

![(1,4,5,6,7,7-Hexachlorobicyclo[2.2.1]heptane-2,3-diyl)dimethanol](/img/structure/B14367677.png)

![1-Amino-3-[2-(dimethylamino)ethyl]-2,3-dihydro-1H-benzimidazol-1-ium iodide](/img/structure/B14367697.png)

![2-{[(3,6-Dimethoxyphenanthren-4-YL)oxy]methyl}oxirane](/img/structure/B14367712.png)
![3-Methyloctahydropyrido[1,2-d][1,4]diazepin-5(2h)-one](/img/structure/B14367720.png)
![N~2~-Ethyl-N-[4-(4-nitrophenyl)-1,3-thiazol-2-yl]glycinamide](/img/structure/B14367732.png)

![2-Phenazinamine, 3,5-dihydro-3-[(1-methylethyl)imino]-N,5-diphenyl-](/img/structure/B14367742.png)

![6,6'-{Propane-1,3-diylbis[azanylylidene(2E)ethane-2,1-diylidene]}di(cyclohexa-2,4-dien-1-ol)](/img/structure/B14367748.png)

